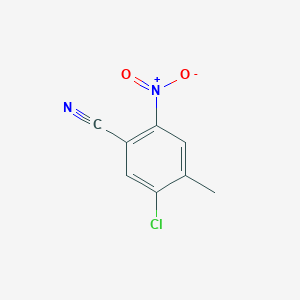

5-Chloro-4-methyl-2-nitrobenzonitrile

Description

Structural Characterization of 5-Chloro-4-methyl-2-nitrobenzonitrile

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This designation follows standard nomenclature conventions where the benzonitrile core serves as the parent structure, with substituents numbered according to their positions relative to the cyano group at position 1. The Chemical Abstracts Service registry number 97113-40-1 provides unambiguous identification in chemical databases and literature. Additionally, the compound carries the MDL number MFCD11044839, which serves as another standardized identifier across chemical information systems.

The systematic naming reflects the substitution pattern where the chlorine atom occupies position 5, the methyl group is located at position 4, and the nitro group is positioned at carbon 2 of the benzene ring. Alternative nomenclature systems may refer to this compound as benzonitrile, 5-chloro-4-methyl-2-nitro-, maintaining the same positional relationships while emphasizing the benzonitrile core structure. The International Chemical Identifier Key LMPTTWWTJZVGMK-UHFFFAOYSA-N provides a unique hash-based identifier derived from the molecular connectivity.

Molecular Formula and Weight Analysis

The molecular formula C₈H₅ClN₂O₂ defines the atomic composition of this compound. This formula indicates the presence of eight carbon atoms forming the aromatic ring and methyl substituent, five hydrogen atoms distributed between the aromatic protons and methyl group, one chlorine atom as a halogen substituent, two nitrogen atoms comprising the cyano and nitro functionalities, and two oxygen atoms belonging to the nitro group. The molecular weight calculated from this formula equals 196.59 grams per mole.

The molecular weight distribution reflects the significant contribution of the chlorine atom, which accounts for approximately 18 percent of the total molecular mass. The nitro group contributes an additional 23 percent through its nitrogen and oxygen atoms, while the aromatic framework and methyl group constitute the remaining mass. This molecular composition results in specific physical and chemical properties that distinguish the compound from other benzonitrile derivatives. The relatively high molecular weight compared to simple benzonitrile reflects the substantial impact of the three substituent groups on the overall molecular architecture.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through characteristic chemical shift patterns and coupling relationships. The compound's proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the aromatic protons and the methyl substituent. The aromatic region typically displays signals between 7.5 and 8.5 parts per million, reflecting the electron-withdrawing effects of the cyano, nitro, and chloro substituents on the benzene ring system.

The methyl group attached to the aromatic ring appears as a singlet in the aliphatic region, typically around 2.6 parts per million, due to its isolation from other proton-bearing carbons. The chemical shift of this methyl signal reflects the aromatic character of the attached carbon and the electronic effects of neighboring substituents. Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct signals for each carbon environment, including the characteristic cyano carbon signal typically observed around 115-120 parts per million and the quaternary aromatic carbons bearing substituents.

The substitution pattern creates a complex aromatic region where proton-proton coupling relationships provide additional structural confirmation. The ortho coupling between adjacent aromatic protons, typically exhibiting coupling constants of 7-8 hertz, helps establish the connectivity pattern. Meta coupling relationships, while weaker, contribute to the fine structure observed in the aromatic multipicity patterns.

Infrared Spectroscopy and Functional Group Verification

Infrared spectroscopy serves as a powerful tool for identifying and characterizing the functional groups present in this compound. The cyano group exhibits a characteristic strong absorption band typically observed around 2220-2240 wavenumbers, representing the carbon-nitrogen triple bond stretching vibration. This absorption appears as a sharp, intense peak that provides unambiguous confirmation of the nitrile functionality.

The nitro group contributes two distinct absorption bands corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations. The asymmetric stretching typically appears around 1520-1550 wavenumbers, while the symmetric stretching occurs near 1340-1370 wavenumbers. These bands appear as strong to medium intensity absorptions and serve as diagnostic indicators for the presence of the nitro functional group. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1600 wavenumber region, reflecting the substituted benzene ring system.

The carbon-hydrogen stretching vibrations of the aromatic protons appear in the 3000-3100 wavenumber region, while the methyl group contributes both carbon-hydrogen stretching and bending vibrations. The carbon-chlorine bond, while not producing a characteristic infrared absorption, influences the overall electronic environment and affects the positions and intensities of other functional group absorptions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways of this compound. The molecular ion peak appears at mass-to-charge ratio 196.59, corresponding to the intact molecular weight. The isotope pattern reflects the presence of chlorine, which exhibits characteristic mass peak clusters due to the natural abundance of chlorine-35 and chlorine-37 isotopes.

Common fragmentation pathways include loss of the nitro group (mass 46), resulting in a fragment ion at mass-to-charge ratio 150. Loss of nitrogen oxide (mass 30) from the nitro group produces another significant fragment ion at mass-to-charge ratio 166. The cyano group may undergo fragmentation through loss of hydrogen cyanide (mass 27) or retention as a cyano radical in fragment ions. The methyl group contributes to fragmentation through loss of a methyl radical (mass 15) or formation of tropylium-type rearrangement ions.

The chlorine substituent influences fragmentation through its electron-withdrawing properties and potential loss as a chlorine radical. The aromatic ring system typically remains intact in major fragment ions, serving as a stable platform for the attachment of remaining substituents. High-resolution mass spectrometry can provide exact mass measurements that confirm the molecular formula and distinguish between isobaric interference from other compounds.

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallographic analysis of this compound would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal structure would reveal the spatial orientation of the cyano, nitro, methyl, and chloro substituents relative to the benzene ring plane. Typical aromatic carbon-carbon bond lengths in substituted benzonitriles range from 1.39 to 1.42 angstroms, while the carbon-nitrogen triple bond length approximates 1.17 angstroms.

The nitro group orientation relative to the benzene ring plane significantly influences both intramolecular and intermolecular interactions. Steric hindrance between the nitro group and adjacent substituents may cause deviation from planarity, affecting the overall molecular geometry. The chlorine substituent, with its van der Waals radius of approximately 1.75 angstroms, contributes to the molecular packing arrangement and potential halogen bonding interactions in the crystal lattice.

Intermolecular interactions in the solid state likely include hydrogen bonding involving the aromatic protons and nitro group oxygen atoms, as well as van der Waals interactions between aromatic ring systems. The cyano group may participate in dipole-dipole interactions that influence crystal packing. Similar nitrobenzonitrile compounds demonstrate characteristic packing motifs that optimize intermolecular interactions while minimizing steric repulsion between bulky substituents.

Computational Chemistry Studies

Density Functional Theory Calculations

Density functional theory calculations provide theoretical insights into the electronic structure and properties of this compound. These computational studies reveal optimized molecular geometries, electronic charge distributions, and thermodynamic properties that complement experimental observations. The calculations typically employ hybrid functionals such as B3LYP with appropriate basis sets to achieve reliable results for substituted aromatic systems.

The optimized geometry from density functional theory calculations shows the predicted bond lengths and angles throughout the molecular structure. The calculation results indicate the extent of conjugation between the aromatic ring and the electron-withdrawing cyano and nitro groups. The methyl group adopts a preferred rotational conformation that minimizes steric interactions with neighboring substituents while maximizing stabilizing hyperconjugative effects.

Computed properties include predicted boiling point values of 347.9 ± 42.0 degrees Celsius and density estimates of 1.41 ± 0.1 grams per cubic centimeter. These theoretical predictions provide valuable guidance for experimental work and applications requiring knowledge of physical properties. The calculations also predict vibrational frequencies that correspond to infrared spectroscopic observations, validating both theoretical and experimental approaches.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital analysis reveals the electronic structure characteristics that govern the chemical behavior of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic excitation properties and reactivity patterns. The cyano group contributes significantly to the lowest unoccupied molecular orbital through its electron-accepting character, while the nitro group provides additional electron-withdrawing capability.

The electrostatic potential surface calculations show regions of positive and negative charge distribution across the molecular surface. The cyano nitrogen and nitro group oxygens exhibit regions of negative electrostatic potential, indicating sites for potential electrophilic attack. Conversely, the aromatic carbon atoms ortho to electron-withdrawing groups display regions of positive electrostatic potential that may participate in nucleophilic interactions.

Properties

IUPAC Name |

5-chloro-4-methyl-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c1-5-2-8(11(12)13)6(4-10)3-7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPTTWWTJZVGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701675 | |

| Record name | 5-Chloro-4-methyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97113-40-1 | |

| Record name | 5-Chloro-4-methyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 4-Methylbenzoic Acid

- Reagents: Chlorine gas, concentrated sulfuric acid as solvent, Lewis acid catalyst (AlCl₃, FeCl₃, NbCl₅, or lanthanide triflate)

- Conditions: Chlorination until unreacted 4-methylbenzoic acid is below 1%

- Product: 3-chloro-4-methylbenzoic acid

Nitration to 5-Chloro-4-methyl-2-nitrobenzoic Acid

- Reagents: 65% concentrated nitric acid

- Conditions: Low temperature (≤10 °C), dropwise addition over 1 hour, followed by 4 hours reaction

- Workup: Quenching in ice water, crystallization at 0 °C, filtration

- Yield: About 84.5% nitration product with 15% isomers

Conversion to Benzoyl Chloride and Esterification (Optional)

- Reagents: Thionyl chloride for benzoyl chloride formation; alcohols (e.g., isopropanol) for esterification

- Conditions: Heating to reflux for benzoyl chloride formation, followed by esterification at 110–120 °C

- Yields: Esterification yields up to 96% purity and ~80% overall yield

This route is notable for its scalability and industrial feasibility, emphasizing cleaner production with reduced waste and high selectivity.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | Cl₂ gas, conc. H₂SO₄, Lewis acid catalyst | 3-chloro-4-methylbenzoic acid | >99% conversion | Catalyst: AlCl₃ or FeCl₃ preferred |

| Nitration | 65% HNO₃, 0–10 °C, 5–6 hours | 5-chloro-4-methyl-2-nitrobenzoic acid | 84.5% | Controlled temp to avoid over-nitration |

| Benzoyl chloride | Thionyl chloride, reflux | 5-chloro-4-methyl-2-nitrobenzoyl chloride | Quantitative | Intermediate for further reactions |

| Esterification | Alcohol (e.g., isopropanol), 110–120 °C | 5-chloro-4-methyl-2-nitrobenzoate ester | ~96% | High purity (>99%) |

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-Catalyzed Cyanation | Pd(PPh₃)₄, Zn(CN)₂, Na₂CO₃, DMF | 50 °C, 24 h, N₂ atmosphere | 82 | High regioselectivity, mild temp | Requires Pd catalyst, expensive |

| Chlorination + Nitration + Esterification | Cl₂, conc. H₂SO₄, Lewis acid, HNO₃, SOCl₂, alcohol | Low temp nitration, reflux steps | 80–96 | Scalable, clean, industrially viable | Multi-step, longer process |

Research Findings and Optimization Notes

- Catalyst Choice: Lewis acids such as aluminum chloride and ferric chloride enhance chlorination efficiency and selectivity in the first step of the multi-step route.

- Temperature Control: Maintaining low temperatures (0–10 °C) during nitration is critical to minimize byproduct formation and improve regioselectivity.

- Purification: Silica gel chromatography and recrystallization (e.g., petroleum ether or ethanol/water mixtures) effectively purify the final nitrile compound, achieving >95% purity.

- Environmental Considerations: The multi-step method reduces waste discharge and energy consumption, aligning with green chemistry principles.

- Industrial Scale: The chlorination-nitration route is preferred for large-scale synthesis due to simpler raw materials and easier handling compared to Pd-catalyzed cyanation.

Chemical Reactions Analysis

Types of Reactions:

-

Reduction:

Reagents: Hydrogen gas, Palladium on carbon (Pd/C).

Conditions: The reduction is carried out under hydrogen atmosphere at room temperature.

Products: The nitro group is reduced to an amino group, forming 5-Chloro-4-methyl-2-aminobenzonitrile.

-

Substitution:

Reagents: Sodium methoxide, Methanol.

Conditions: The reaction is carried out at reflux temperature.

Products: The chlorine atom is substituted by a methoxy group, forming 4-Methoxy-2-methyl-5-nitrobenzonitrile.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, Sodium dichromate.

Reduction: Hydrogen gas, Palladium on carbon (Pd/C).

Substitution: Sodium methoxide, Methanol.

Major Products:

Reduction: 5-Chloro-4-methyl-2-aminobenzonitrile.

Substitution: 4-Methoxy-2-methyl-5-nitrobenzonitrile.

Scientific Research Applications

Pharmaceutical Applications

The primary application of 5-chloro-4-methyl-2-nitrobenzonitrile lies in its utility as an intermediate for synthesizing active pharmaceutical ingredients (APIs).

- Diuretic Agents : One notable application is in the synthesis of 5-(4-chloro-5-sulphamoyl-2-thenylamino phenyl)-1H-tetrazole, which is recognized for its diuretic properties. This compound is synthesized from this compound through a multi-step reaction involving various reagents and conditions that optimize yield and purity .

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial activity, making them potential candidates for developing new antibiotics. The modification of the nitro group has been shown to enhance the biological activity of related compounds .

Synthesis Processes

The synthesis of this compound can be achieved through various chemical processes, often involving complex reactions that require careful control of conditions to maximize yield.

Table 1: Synthesis Methods Overview

Agrochemical Applications

In addition to pharmaceuticals, this compound finds applications in agrochemicals. This compound can serve as a precursor for herbicides and pesticides, contributing to agricultural productivity by controlling unwanted plant growth and pests.

Environmental Considerations

The synthesis and application of this compound raise important environmental concerns. The use of hazardous reagents in its production necessitates stringent safety protocols to mitigate risks associated with chemical exposure.

Case Study: Toxicological Assessment

A study highlighted the acute toxicity associated with exposure to similar nitro compounds, emphasizing the need for careful handling and disposal practices to prevent environmental contamination and health risks .

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The following compounds share partial structural similarity with 5-Chloro-4-methyl-2-nitrobenzonitrile, differing in substituent type, position, or functional groups:

5-Chloro-2-hydroxybenzonitrile (CAS: 166023-30-9)

- Structure : Chloro (position 5), hydroxy (position 2), and nitrile (position 1).

- Key Differences : Replaces the nitro and methyl groups with a hydroxy group. The hydroxy group is electron-donating, reducing electrophilicity compared to the nitro group in the target compound. This alters reactivity in nucleophilic aromatic substitution (NAS) reactions .

5-Chloro-2-methoxybenzonitrile (CAS: Not explicitly provided)

- Structure : Chloro (position 5), methoxy (position 2), and nitrile (position 1).

- Key Differences: Methoxy group (electron-donating) at position 2 instead of nitro.

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile (CAS: Not explicitly provided)

- Structure : Nitro (position 2), methoxy (position 4), 3-chloropropoxy (position 5), and nitrile (position 1).

- Key Differences: Introduces a chloropropoxy chain at position 5 and methoxy at position 4.

4-Chloro-5-fluoro-2-hydroxybenzonitrile (CAS: 474825-99-5)

- Structure : Chloro (position 4), fluoro (position 5), hydroxy (position 2), and nitrile (position 1).

- Key Differences : Fluorine substitution at position 5 and hydroxy at position 2. Fluorine’s strong electron-withdrawing effect and small atomic size may improve metabolic stability in pharmaceuticals compared to methyl groups .

2-Amino-4-chloro-5-methylbenzonitrile (CAS: 289686-80-2)

- Structure: Amino (position 2), chloro (position 4), methyl (position 5), and nitrile (position 1).

- Key Differences: Amino group (electron-donating) replaces the nitro group, drastically altering reactivity.

Physicochemical and Reactivity Comparison

Biological Activity

5-Chloro-4-methyl-2-nitrobenzonitrile (C8H5ClN2O2) is a compound with significant biological activity, primarily known for its role as an intermediate in organic synthesis and its potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a benzonitrile structure. These substituents contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the nitrile group may form coordination complexes with metal ions. This compound has been investigated for its enzyme inhibition capabilities, particularly in studies related to human aldose reductase, which plays a role in diabetic complications .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on specific enzymes. For instance, it has been shown to inhibit aldose reductase activity, which is crucial for glucose metabolism and implicated in diabetic complications.

Antiproliferative Activity

In vitro studies have demonstrated that this compound has antiproliferative effects on various cancer cell lines. For example, it was tested against human cancer cell lines where it showed promising results in inhibiting cell growth compared to standard chemotherapeutic agents .

Case Studies

- Aldose Reductase Inhibition : A study utilized vibrational Stark effect spectroscopy to measure electrostatic fields near the active site of human aldose reductase. The findings suggested that this compound could effectively modulate enzyme activity through specific interactions with the active site .

- Anticancer Activity : In another investigation focusing on benzo[b]furan derivatives, this compound was compared with other compounds for its cytotoxicity against cancer cell lines. Results indicated that it exhibited higher potency than some existing treatments, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Nitrobenzonitrile | Lacks chlorine and methyl groups | Moderate enzyme inhibition |

| 2-Chloro-5-nitrobenzonitrile | Different substituent positions | Similar enzyme inhibition |

| This compound | Unique arrangement of substituents | Significant enzyme inhibition and anticancer activity |

Q & A

Basic Research Questions

Q. What are the critical steps to ensure high-purity synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile?

- Methodological Answer : Begin with purified precursors (e.g., 4-methylbenzonitrile derivatives) to minimize impurities. Use controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>97% by area) and melting point analysis. Cross-validate using H/C NMR to confirm substitution patterns .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- FTIR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) functional groups.

- NMR : H NMR should show aromatic protons consistent with chloro and nitro substituents (e.g., deshielding at δ 8.5–8.7 ppm for nitro-adjacent protons).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- XRD (if crystalline): Resolve ambiguities in regiochemistry .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.

- Store in airtight containers away from reducing agents (risk of exothermic decomposition).

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage release per EPA guidelines .

Advanced Research Questions

Q. How can conflicting spectroscopic data during derivative characterization be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous proton environments.

- Computational Chemistry : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and simulate NMR/IR spectra for comparison.

- Single-Crystal XRD : Resolve regiochemical ambiguities in nitro and chloro positioning .

Q. What strategies minimize by-product formation during nitration of chloro-methylbenzonitrile precursors?

- Methodological Answer :

- Temperature Control : Maintain reaction at ≤5°C to suppress polynitration.

- Directed Nitration : Use meta-directing groups (e.g., methyl) to favor 2-nitro substitution.

- In Situ Monitoring : Track reaction progress via TLC or inline FTIR to optimize quenching timing.

- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve nitro group selectivity .

Q. How can computational methods predict reactivity in novel reactions involving this compound?

- Methodological Answer :

- Reactivity Modeling : Calculate Fukui indices (DFT) to identify electrophilic/nucleophilic sites.

- Transition State Analysis : Use QM/MM simulations to predict activation barriers for proposed mechanisms (e.g., SNAr vs. radical pathways).

- Solvent Effects : Apply COSMO-RS to model solvent interactions and optimize reaction media .

Q. What methodologies address environmental impact during large-scale synthesis?

- Methodological Answer :

- Green Chemistry : Replace HNO₃ with ionic liquid-based nitrating agents to reduce waste.

- Catalytic Recycling : Immobilize catalysts (e.g., zeolite-supported H₂SO₄) for reuse.

- Waste Mitigation : Implement biphasic extraction (e.g., water/ethyl acetate) to recover unreacted precursors .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for this compound derivatives?

- Methodological Answer :

- Purity Assessment : Compare DSC thermograms to detect polymorphic forms or impurities.

- Synthetic Reproducibility : Standardize crystallization conditions (e.g., solvent polarity, cooling rate).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.